molecular formula C15H17N5OS2 B3338437 1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea CAS No. 92556-21-3

1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea

Cat. No.: B3338437
CAS No.: 92556-21-3
M. Wt: 347.5 g/mol
InChI Key: UZYNONIYYQFJRD-UHFFFAOYSA-N
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Description

1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a methoxyphenyl group, and a carbamothioylamino group attached to a thiourea backbone. Its chemical formula is C15H16N4O2S2.

Preparation Methods

The synthesis of 1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with 4-methoxyphenyl isothiocyanate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as aniline and 4-methoxyphenyl isothiocyanate.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve interactions with thiol groups and other nucleophilic sites on proteins.

Comparison with Similar Compounds

1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea can be compared to other thiourea derivatives, such as:

    1-Phenyl-3-(4-methoxyphenyl)thiourea: Similar in structure but lacks the anilino group.

    1-Anilino-3-phenylthiourea: Similar but lacks the methoxyphenyl group.

    1-Anilino-3-(4-chlorophenyl)thiourea: Similar but has a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-21-13-9-7-11(8-10-13)16-14(22)18-20-15(23)19-17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYNONIYYQFJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=S)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400353
Record name 1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92556-21-3
Record name NSC166023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ANILINO-6-(4-METHOXYPHENYL)-2,5-DITHIOBIUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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